Decahydropyrazino[1,2-a]azepine
Overview
Description
Decahydropyrazino[1,2-a]azepine: is a heterocyclic compound with the molecular formula C9H18N2. It is a saturated bicyclic structure containing a pyrazine ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydropyrazino[1,2-a]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under thermal or photochemical conditions, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
The process may include optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Decahydropyrazino[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials such as polymers and resins
Mechanism of Action
The mechanism of action of Decahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A saturated analog of azepine.
Azepinone: Contains a carbonyl group within the azepine ring.
Benzazepine: Contains a benzene ring fused to an azepine ring.
Dibenzazepinone: Contains two benzene rings fused to an azepine ring.
Thiazipine: Contains a sulfur atom within the azepine ring
Uniqueness
Decahydropyrazino[1,2-a]azepine is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its saturated nature and the presence of both pyrazine and azepine rings make it a versatile compound for various applications .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-a]azepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9-8-10-5-7-11(9)6-3-1/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVJAGQEZBTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386713 | |
Record name | Decahydropyrazino[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49633-80-9 | |
Record name | Decahydropyrazino[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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